![molecular formula C16H18O5 B14364845 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate CAS No. 92000-46-9](/img/structure/B14364845.png)
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a formyl group attached to a benzene ring and an ester linkage formed between a butyl group and a 2-methylacryloyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-hydroxybutyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester linkage can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate.
Reduction: 4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo nucleophilic substitution. These reactions allow the compound to interact with various molecular targets and pathways, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Methylacryloyl)oxy]butyl 4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-carboxybenzoate: Similar structure but with a carboxylic acid group instead of a formyl group.
4-[(2-Methylacryloyl)oxy]butyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
4-[(2-Methylacryloyl)oxy]butyl 4-formylbenzoate is unique due to the presence of both a formyl group and an ester linkage, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in organic synthesis and various scientific research applications.
Properties
CAS No. |
92000-46-9 |
|---|---|
Molecular Formula |
C16H18O5 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
4-(2-methylprop-2-enoyloxy)butyl 4-formylbenzoate |
InChI |
InChI=1S/C16H18O5/c1-12(2)15(18)20-9-3-4-10-21-16(19)14-7-5-13(11-17)6-8-14/h5-8,11H,1,3-4,9-10H2,2H3 |
InChI Key |
OUORXFDVQTXWRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCCOC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


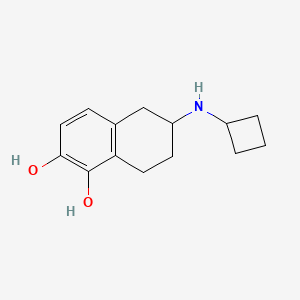

![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)

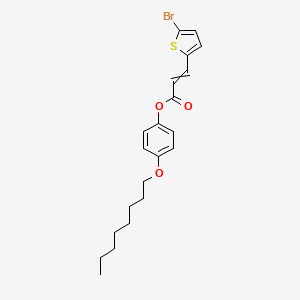
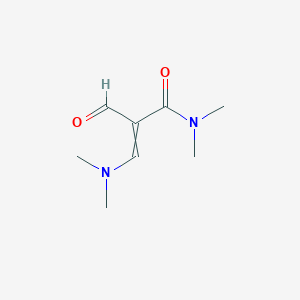
![1-[(2-Methylprop-1-EN-1-YL)oxy]-6-({6-[(2-methylprop-1-EN-1-YL)oxy]hexyl}oxy)hexane](/img/structure/B14364802.png)
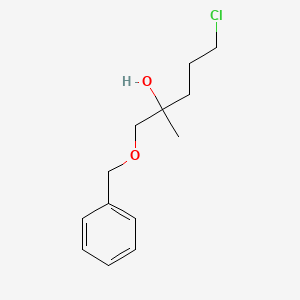
![N-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1-methylsulfanyl-formamide](/img/structure/B14364815.png)
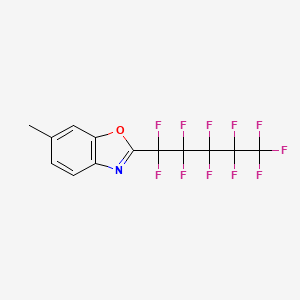
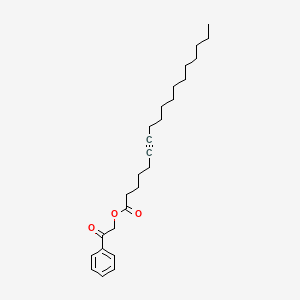
![5-[(Benzenesulfonyl)methylidene]-2,2-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14364843.png)
